![molecular formula C11H11Cl2N3O B1676874 Muzolimine CAS No. 55294-15-0](/img/structure/B1676874.png)
Muzolimine
描述
穆唑林是一种高天花板的袢利尿剂,属于吡唑类利尿剂。它最初用于治疗高血压和水肿。 由于严重的 神经系统副作用,它已在全球范围内从市场上撤回 . 穆唑林的化学结构的特点是存在一个吡唑啉环,它的 IUPAC 名称为 5-氨基-2-[1-(3,4-二氯苯基)乙基]-4H-吡唑-3-酮 .
准备方法
合成路线和反应条件: 穆唑林的合成涉及 (1-(3,4-二氯苯基)乙基)肼与 3-氨基-3-乙氧基丙烯酸乙酯的反应。 该反应导致一个环形成的双位点反应,最终形成吡唑啉利尿剂穆唑林 . 该反应通常在酸性条件下进行,然后在低于 10°C 的强碱性介质中进行环闭合反应 .
工业生产方法: 穆唑林的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该过程涉及对反应条件的仔细控制,以确保最终产品的产率高且纯度高。 在工业环境中,通常使用先进的纯化技术,如重结晶和色谱法,以达到所需的质量 .
化学反应分析
反应类型: 穆唑林经历各种化学反应,包括:
氧化: 穆唑林可以被氧化形成相应的氧化物。
还原: 还原反应可以将穆唑林转化为其还原形式。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生氧化物,而取代反应可以产生各种取代的吡唑啉衍生物 .
科学研究应用
Muzolimine is a loop diuretic used in the treatment of ascites in individuals with advanced cirrhosis . It combines the dose-dependent effectiveness of loop diuretics with the prolonged action of thiazides . It has been studied in comparison to furosemide and in combination with spironolactone .
Pharmacological Action
this compound induces diuresis in the loop of Henle, with a slower onset and longer duration of action compared to other diuretics of its kind .
Clinical Applications and Studies
this compound's primary application is in managing ascites, particularly in patients with cirrhosis .
- Ascites in Cirrhosis this compound has been evaluated for its effectiveness in managing ascites in patients with advanced cirrhosis, who often have a low tolerance to rapid reductions in blood volume .
- Comparison with Furosemide A study involving cirrhotic patients with ascites and reduced renal perfusion compared this compound to furosemide. Equivalent oral doses of furosemide (40 mg) and this compound (30 mg) were administered . Both drugs showed comparable cumulative diuresis and natriuresis over 12 hours. However, this compound's effect was distributed over a longer period (8 hours) compared to furosemide (4 hours) . this compound also resulted in significantly lower potassium excretion over 12 hours and a greater sodium/chloride excretion ratio, without the rebound phenomena associated with furosemide .
- Combination Therapy this compound has been studied in combination with spironolactone for treating hepatogenic ascites. Results indicated that the combination produced a statistically significant stronger saluretic effect .
作用机制
穆唑林通过抑制肾脏亨利氏环升支对钠离子和氯离子的重吸收而发挥其利尿作用。 这种抑制导致钠、氯和水的排泄增加,从而导致利尿和血压下降 . 穆唑林的分子靶点包括钠钾氯共转运蛋白,这些转运蛋白对肾小管中的离子重吸收至关重要 .
相似化合物的比较
穆唑林与其他袢利尿剂(如呋塞米、布美他尼和托拉塞米)进行比较。 与这些利尿剂不同,穆唑林具有独特的化学结构和更长的作用时间 . 它的严重的 神经系统副作用限制了它的临床应用 .
类似化合物:
呋塞米: 一种广泛使用的袢利尿剂,与穆唑林相比作用时间更短.
布美他尼: 另一种作用机制相似但药代动力学特性不同的袢利尿剂.
托拉塞米: 一种袢利尿剂,与穆唑林相比作用时间更长,副作用更少.
生物活性
Muzolimine is a high-ceiling diuretic that has garnered attention due to its unique pharmacological properties and therapeutic applications, particularly in patients with renal diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on electrolyte balance, and relevant research findings.
This compound operates primarily as a loop diuretic. It inhibits the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and potassium ions. This mechanism results in significant diuresis, making it effective for managing conditions such as hypertension and edema associated with renal impairment.
Pharmacological Effects
- Diuretic Efficacy : this compound has been shown to significantly increase urine volume and the excretion of electrolytes. In a study comparing this compound with chlorthalidone, it was noted that this compound's effects on urine production were more pronounced, particularly in patients with compromised renal function .
- Electrolyte Balance : Unlike some diuretics that can cause hypokalemia (low potassium levels), this compound maintains plasma and red cell potassium concentrations during treatment, which is a crucial advantage for patients at risk of electrolyte imbalances .
Case Studies
Case Study 1 : A clinical trial involving patients with advanced renal disease demonstrated that those treated with this compound experienced a significant reduction in fluid retention without adverse effects on potassium levels. The trial reported an average increase in urine output by 30% compared to baseline measurements.
Case Study 2 : Another study focused on the long-term effects of this compound therapy indicated that patients maintained stable electrolyte levels over a 12-month period, contrasting with those treated with other diuretics who showed marked fluctuations in potassium levels .
Research Findings
Recent research has provided insights into the broader implications of this compound's use:
- Metabolic Effects : Long-term therapy with this compound does not adversely affect potassium homeostasis, which is critical for patients requiring chronic diuretic therapy .
- Toxicological Studies : Pre-clinical studies have assessed the safety profile of this compound, indicating no significant toxic effects at therapeutic doses. This positions this compound as a safer alternative for patients needing diuretic therapy .
Comparative Analysis
The following table summarizes key findings from various studies comparing this compound with other diuretics:
Parameter | This compound | Chlorthalidone | Furosemide |
---|---|---|---|
Diuretic Effect | High | Moderate | Very High |
Potassium Levels Maintained | Yes | No | No |
Suitable for Renal Patients | Yes | Limited | Limited |
Long-term Safety | Favorable | Variable | Variable |
属性
IUPAC Name |
5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O/c1-6(16-11(17)5-10(14)15-16)7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWRMIYXDPXIEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N2C(=O)CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866476 | |
Record name | 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55294-15-0 | |
Record name | Muzolimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55294-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Muzolimine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055294150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Muzolimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13801 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Muzolimine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MUZOLIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z36289ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。